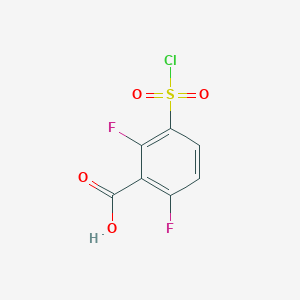
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid
概要
説明
“3-(Chlorosulfonyl)benzoic acid” is a sulfonyl halide . It’s used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
The synthesis of “3-(Chlorosulfonyl)benzoic acid” could involve the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .Molecular Structure Analysis
The molecular formula of “3-(Chlorosulfonyl)benzoic acid” is C7H5ClO4S . The structure of the compound is represented as ClS(O)2-N=C=O .Chemical Reactions Analysis
“3-(Chlorosulfonyl)benzoic acid” is a sulfonyl halide and it participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .Physical And Chemical Properties Analysis
“3-(Chlorosulfonyl)benzoic acid” is a white to light beige crystalline powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 402.5±28.0 °C at 760 mmHg, and a flash point of 197.2±24.0 °C .科学的研究の応用
Environmental Impact and Behavior of Chemical Compounds
Research on parabens, which are esters of para-hydroxybenzoic acid, highlights the importance of studying the occurrence, fate, and behavior of chemical compounds in aquatic environments. These compounds, used as preservatives in various products, have been detected in water sources and are considered emerging contaminants. Their presence in the environment, including their biodegradability and potential to form halogenated by-products, underscores the need for similar studies on compounds like 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, to understand its environmental impact and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities and Molecular Mechanisms
The pharmacological activities of gallic acid, a naturally occurring compound, including its anti-inflammatory properties, highlight the potential therapeutic applications of structurally related compounds. Understanding the molecular mechanisms underlying these activities, such as the involvement of MAPK and NF-κB signaling pathways, can guide research into similar applications for 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid, particularly in exploring its pharmacological potentials (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, Meng, 2020).
Antioxidant Activity Assessment
The study of analytical methods for determining antioxidant activity, including tests like ORAC, HORAC, and DPPH, is crucial for evaluating the potential antioxidant properties of compounds. Research into the antioxidant capacity of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid could leverage these methodologies to assess its efficacy as an antioxidant, contributing to its potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).
Electrochemical Technology and Ionic Liquids
The progress in electrochemical technology using room-temperature ionic liquids for applications in electroplating and energy storage presents an avenue for researching the electrochemical properties of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid. Understanding its behavior in electrochemical systems could open up new applications in energy storage technologies and surface finishing processes (Tsuda, Stafford, & Hussey, 2017).
Organic Pollutant Degradation
The use of enzymes and redox mediators in the degradation of organic pollutants highlights the potential for chemical compounds to assist in environmental remediation efforts. Investigating the role that 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid might play in enhancing the efficiency of such enzymatic processes could contribute to more effective treatment strategies for organic pollutants (Husain & Husain, 2007).
Safety And Hazards
特性
IUPAC Name |
3-chlorosulfonyl-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)4-2-1-3(9)5(6(4)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXKOPZKHCCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391264 | |
| Record name | 3-Chlorosulfonyl-2,6-difluoro-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid | |
CAS RN |
142576-91-8 | |
| Record name | 3-Chlorosulfonyl-2,6-difluoro-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

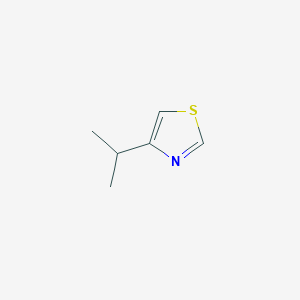
![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
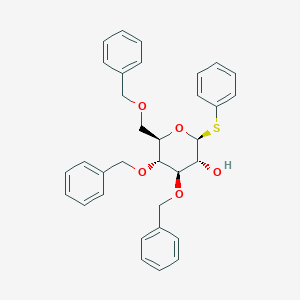

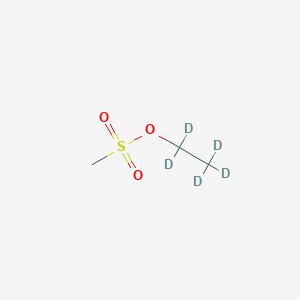
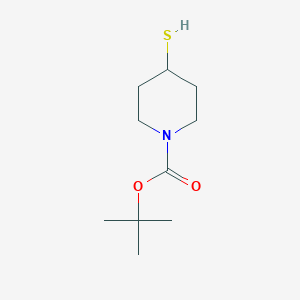
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
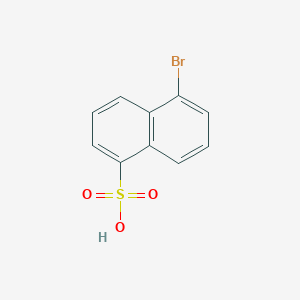

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)


![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)